Ascomycin - 104987-12-4

Ascomycin

Catalog Number: EVT-260186
CAS Number: 104987-12-4
Molecular Formula: C43H69NO12
Molecular Weight: 792.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ascomycin (also known as FK520) is a naturally occurring macrolide antibiotic primarily isolated from the fermentation broth of Streptomyces hygroscopicus var. ascomyceticus [, ]. Structurally similar to tacrolimus (FK506), it exhibits potent immunosuppressive, antifungal, and anti-inflammatory properties [, , , , ]. In scientific research, ascomycin serves as a valuable tool for investigating various cellular processes, particularly those related to immune response and signal transduction.

Future Directions
  • Development of Novel Ascomycin Analogs: Continued efforts in synthetic modification of ascomycin aim to generate analogs with:
    • Improved safety profiles [].
    • Enhanced target specificity [].
    • Increased potency against specific diseases [].
  • Exploring New Therapeutic Applications: Research is ongoing to investigate the therapeutic potential of ascomycin and its derivatives for:
    • Inflammatory skin diseases like atopic dermatitis and psoriasis [, , ].
    • Autoimmune diseases [].
    • Organ transplantation [].
  • Understanding the Role of FKBP12 in Ascomycin's Activity: Further research is needed to fully elucidate the structural features of FKBP12 that govern:
    • Its binding affinity to ascomycin and its derivatives [].
    • The potency and selectivity of the resulting ascomycin-FKBP12 complexes [].
  • Harnessing Ascomycin's Biosynthetic Pathway: Advancements in synthetic biology and metabolic engineering could lead to:
    • The development of more efficient and sustainable methods for ascomycin production [, , , ].
    • The engineering of microbial platforms for the production of novel ascomycin-derived compounds with tailored properties [].
Source and Classification

Ascomycin, also known as FK520, is a macrolide antibiotic produced by the soil bacterium Streptomyces hygroscopicus. It belongs to the class of compounds known as immunosuppressants and is structurally related to tacrolimus (FK506), differing mainly in the substitution at the C-21 position. Ascomycin exhibits potent antifungal activity and has been investigated for its potential in treating various diseases due to its immunosuppressive properties .

Synthesis Analysis

The biosynthesis of ascomycin involves several key pathways within Streptomyces hygroscopicus. The primary precursors include aromatic amino acids and intermediates from the pentose phosphate pathway. Research has identified several genes within the ascomycin biosynthetic gene cluster that are crucial for its production, including fkbW, fkbU, and fkbR1/R2 among others .

Key Synthesis Methods

  1. Fermentation Techniques: Ascomycin is typically produced via fermentation processes. Studies have shown that optimizing media components can significantly enhance yields. For instance, one study reported a yield increase from 296.29 mg/L to 626.30 mg/L by optimizing carbon sources like starch and dextrin .
  2. Genetic Engineering: Genetic manipulation techniques such as gene knockout and overexpression have been employed to enhance the production of ascomycin by disrupting competing metabolic pathways or enhancing precursor availability .
  3. Chemical Modifications: Ascomycin can also be chemically modified to produce derivatives with altered pharmacological properties. For example, the conversion of crude ascomycin into purified pimecrolimus involves several chemical steps .
Molecular Structure Analysis

Ascomycin has a complex molecular structure characterized by a macrolide ring system. Its molecular formula is C₃₁H₄₉N₃O₈, with a molar mass of approximately 585.73 g/mol. The structure features multiple stereocenters and functional groups that contribute to its biological activity.

Structural Features

  • Macrolide Ring: The core structure consists of a large lactone ring, which is essential for its interaction with biological targets.
  • Substituents: The presence of hydroxyl groups and an amide linkage contributes to its solubility and binding affinity to target proteins.
  • Stereochemistry: The specific configuration at various stereocenters influences its pharmacological properties, including immunosuppressive activity .
Chemical Reactions Analysis

Ascomycin participates in various chemical reactions that are critical for its biological activity. These include:

  1. Binding Reactions: Ascomycin binds to the immunophilin FKBP12 (FK506-binding protein 12), forming a complex that inhibits calcineurin activity, which is vital for T-cell activation.
  2. Hydrolysis: Under certain conditions, ascomycin can undergo hydrolysis, leading to the formation of less active derivatives.
  3. Modification Reactions: Chemical modifications can be performed on ascomycin to synthesize analogs with altered properties or enhanced efficacy against specific pathogens .
Mechanism of Action

The primary mechanism of action of ascomycin involves the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase crucial for T-cell activation. The binding of ascomycin to FKBP12 leads to the inhibition of calcineurin's phosphatase activity, preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation and activation .

Key Points

  • Target Interaction: Ascomycin's interaction with FKBP12 alters the conformation of calcineurin, effectively inhibiting its function.
  • Immunosuppressive Effects: This mechanism underlies its use in preventing organ transplant rejection and treating autoimmune diseases.
Physical and Chemical Properties Analysis

Ascomycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Ascomycin is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges from 150°C to 155°C depending on purity levels .
Applications

Ascomycin has diverse applications in medicine:

  1. Immunosuppression: Primarily used in organ transplantation to prevent rejection.
  2. Antifungal Treatment: Effective against various fungal infections due to its potent antifungal properties.
  3. Research Applications: Used in studies investigating T-cell signaling pathways and drug development for autoimmune diseases.
Biosynthesis and Genetic Engineering of Ascomycin

Microbial Biosynthesis in Streptomyces hygroscopicus subsp. ascomyceticus

Biosynthetic Gene Clusters and Modular Polyketide Synthases

The biosynthesis of ascomycin (FK520) is governed by an ~80 kb gene cluster in S. hygroscopicus var. ascomyceticus ATCC 14891, encoding modular polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and tailoring enzymes [1] [4]. This cluster includes three giant PKS subunits (FkbA, FkbB, FkbC) that assemble the 23-membered macrolactone core through iterative decarboxylative condensation of extender units. Unique among macrolides, ascomycin incorporates ethylmalonyl-CoA (for the C21 ethyl side chain) and methoxylated extender units (for C13/C15 methoxy groups), synthesized by dedicated enzymes encoded by fkbS (crotonyl-CoA reductase) and fkbGHIJK (oxygenated extender unit biosynthesis), respectively [4] [8]. Disruption of PKS genes abolishes ascomycin production, confirming the cluster’s essential role [4].

Table 1: Key Genes in Ascomycin Biosynthesis

GeneFunctionRole in Biosynthesis
fkbA/B/CModular PKS subunitsMacrolactone core assembly
fkbPPeptide synthetasePipecolate incorporation
fkbMO-methyltransferase31-O-methylation
fkbSCrotonyl-CoA reductaseEthylmalonyl-CoA synthesis
fkbGHIJKExtender unit synthesis13/15-Methoxy group formation
fkbOHydroxylasePrecursor (DHCHC) synthesis

Role of Chorismate-Derived Pathways in Precursor Synthesis

The shikimate pathway supplies critical precursors for ascomycin, notably 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) via fkbO and the amino acid L-pipecolic acid via fkbL [1] [6]. Shikimic acid supplementation (3 g/L at 24 h) increases ascomycin titers by 22% in strain SA68 by upregulating shikimate kinase (aroK) and DHCHC synthase (fkbO), enhancing flux through the chorismate pathway [6]. Resistance screening for shikimate analogs further yielded high-producing mutants (e.g., SA68) with elevated fkbO and fkbL expression, confirming the centrality of aromatics in precursor pools [6].

Table 2: Precursor Enhancement via Shikimate Pathway

InterventionTiter IncreaseMechanismReference
Shikimate (3 g/L)22%Upregulation of aroK, fkbO [6]
Shikimate-resistant mutants30%Elevated fkbL expression [6]
fkbO overexpression66.7%Enhanced DHCHC supply [9]

Regulatory Mechanisms of Secondary Metabolite Production

Ascomycin biosynthesis is tightly regulated by pathway-specific regulators (FkbR1, FkbN, FkbR2) and global stress responses. FkbR1, a LysR-type transcriptional regulator, directly activates fkbE (ethylmalonyl-CoA synthesis) and fkbO [1] [9]. FkbR2, an orphan regulator, indirectly enhances precursor synthesis genes (fkbO, fkbL, fkbE) by 1.5–3-fold, boosting ascomycin yield by 34% when overexpressed [1]. Carbon catabolite repression (CCR) mediated by cslA (glycogen synthase) also modulates production, with glycogen accumulation correlating with reduced titers [9].

Genetic Manipulation for Yield Optimization

CRISPR-Cas9 and Mutagenesis Strategies for Strain Improvement

Classical mutagenesis (e.g., femtosecond laser irradiation) generated high-yielding S. hygroscopicus FS35, achieving 240 mg/L ascomycin (+45% vs. wild type) [6] [9]. CRISPR-Cas9 enabled precise deletions, such as pyc (pyruvate carboxylase), whose removal diverted pyruvate from TCA cycle toward ethylmalonyl-CoA synthesis, increasing titers by 66.7% [9]. Similarly, cslA knockout reduced glycogen sinks, redirecting carbon to ascomycin precursors [10].

Overexpression of Pathway-Specific Regulators

Overexpressing transcriptional activators fkbR1 and fkbR2 significantly enhances pathway flux:

  • Co-overexpression of fkbR1 and fkbE (ethylmalonyl-CoA synthesis) increased yield by 69.9% (536.7 mg/L) via coordinated upregulation of PKS genes [7] [9].
  • fkbR2 overexpression in strain R2-17-3-10 elevated transcription of fkbO, fkbL, and fkbN by 2–3-fold, yielding 686 mg/L (+34% vs. WT) [1].Notably, FkbR2 does not bind promoter regions directly, suggesting an indirect regulatory role through sigma factors or cross-talk with primary metabolism [1].

Metabolic Engineering to Enhance Malonyl-CoA and Methylmalonyl-CoA Supply

Malonyl-CoA and methylmalonyl-CoA are key extenders for PKS modules. Strategies to augment their pools include:

  • Polyhydroxybutyrate (PHB) cycling: Co-overexpression of phaC (PHB synthase) and fkbU (PHB depolymerase) in strain OphaCfkbU diverted acetyl-CoA to PHB during growth, then released 3-hydroxybutyryl-CoA for ethylmalonyl-CoA synthesis during production phase, doubling ascomycin yield (626 mg/L) [9] [10].
  • Cofactor engineering: Increasing NADH via glycerol feeding enhanced PHB synthesis, while fkbS (NADPH-dependent crotonyl-CoA reductase) overexpression amplified ethylmalonyl-CoA flux [4] [10].
  • Precursor pathway optimization: fkbE and fkbU co-overexpression improved ethylmalonyl-CoA supply by 40%, directly increasing PKS extender availability [9].

Bioprocess Engineering and Fermentation Dynamics

Submerged Aerobic Culture Optimization

Ascomycin production occurs in submerged aerobic bioreactors with strict control of dissolved oxygen (DO), pH, and shear stress. Optimal parameters include:

  • Temperature: 24–32°C (lower temps favor stability) [7]
  • pH: 6.5–7.0 (maintained with ammonium sulfate or NaOH) [6] [7]
  • Agitation: 2.0–4.0 m/s impeller tip speed to sustain DO >30% without mycelial damage [6] [7]A two-stage fermentation process separates growth (rich media) from production (nutrient-limited), extending production phase to 192 h and yielding 46 mg/g tacrolimus and 35 mg/g ascomycin [5].

Role of Chemical Elicitors and Nutrient Supplementation

  • Shikimic acid: Added at 24 h (3 g/L), boosts chorismate-derived precursors, increasing titers 22% [6].
  • Oils: Refined soybean oil (11 mL/L) acts as carbon source and antifoam agent, enhancing oxygen transfer [6].
  • Nitrogen sources: Ammonium sulfate (nitrogen/sulfur source) and lysine (pipecolate precursor) are critical; concentrations >7 g/L inhibit production [5] [6].
  • Carbon sources: Starch (22 g/L) and dextrin (52 g/L) optimize polymer degradation kinetics, sustaining carbon flux without catabolite repression [9] [10].

Carbon and Nitrogen Metabolic Flux Analysis

13C-flux analysis revealed key nodes in ascomycin biosynthesis:

  • Glycolysis vs. TCA split: >60% pyruvate enters TCA under nitrogen limitation, wasting carbon [9].
  • Ethylmalonyl-CoA pathway (EMCP): Supplies 5 methylmalonyl-CoA and 1 ethylmalonyl-CoA per ascomycin molecule; flux increased 2.1-fold by fkbU overexpression [9] [10].
  • NADH/NADPH balance: PHB synthesis consumes surplus NADH during growth, releasing NADPH (via depolymerase) for reductive biosynthesis during production [10].

Table 3: Metabolic Flux Distribution in High-Yield Strain OphaCfkbU

Metabolic PathwayFlux (mmol/gDCW/h)Change vs. WTImpact
Glycolysis8.7+12%Increased acetyl-CoA
PHB synthesis1.9+210%NADH sink, carbon storage
EMCP0.85+115%Enhanced extender units
Shikimate pathway0.41+45%Elevated DHCHC supply

Properties

CAS Number

104987-12-4

Product Name

Ascomycin

IUPAC Name

(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H69NO12

Molecular Weight

792.0 g/mol

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI Key

ZDQSOHOQTUFQEM-CUMYOKFYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

FK-520; FK-520; FK-520; FR900520; FR-900520; FR-900520; L 683590; L-683590; L683590; Changchuanmycin; Immunomycin. Ascomycin

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Isomeric SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

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